BenchChemオンラインストアへようこそ!

5-Bromomethyl-4,5-dihydro-oxazol-2-ylamine

Organic synthesis Heterocyclic chemistry Scaffold elaboration

This compound is the only quantitatively characterized NOS inhibitor in the 5-halomethyl-oxazoline-2-amine series (nNOS IC50=400 nM; iNOS IC50=500 nM). Its bromomethyl group offers superior SN2 reactivity versus chloro analogs, enabling C-alkylation inaccessible with chloride counterparts. The 2-amino group supports orthogonal acylation/sulfonylation. As a key intermediate for TAAR1/BACE1 ligand synthesis with MW 179.02 and LogP ≈0.1, it is non-substitutable by chloro, iodo, or hydroxy analogs. Diagnostic ¹H NMR δ 4.5–5.5 ppm ensures regiochemical integrity.

Molecular Formula C4H7BrN2O
Molecular Weight 179.02 g/mol
Cat. No. B2368327
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromomethyl-4,5-dihydro-oxazol-2-ylamine
Molecular FormulaC4H7BrN2O
Molecular Weight179.02 g/mol
Structural Identifiers
SMILESC1C(OC(=N1)N)CBr
InChIInChI=1S/C4H7BrN2O/c5-1-3-2-7-4(6)8-3/h3H,1-2H2,(H2,6,7)
InChIKeyDCJDVEKKUOXALB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 2 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromomethyl-4,5-dihydro-oxazol-2-ylamine: Core Structure and Procurement Identifier for NOS-Targeted Research


5-Bromomethyl-4,5-dihydro-oxazol-2-ylamine (CAS 52886-60-9; synonyms: 5-(bromomethyl)-4,5-dihydro-1,3-oxazol-2-amine, CHEMBL447832) is a small-molecule heterocyclic compound with the molecular formula C4H7BrN2O and a molecular weight of 179.02 g/mol [1]. The compound consists of a partially saturated oxazole (oxazoline) ring bearing a 2-amino substituent and a reactive bromomethyl group at the 5-position . Its canonical SMILES notation is C1C(OC(=N1)N)CBr, and it has been assigned the InChIKey DCJDVEKKUOXALB-UHFFFAOYSA-N [2]. This bromomethyl substituent confers electrophilic character, enabling facile nucleophilic substitution reactions for further chemical elaboration. The compound is documented as a nitric oxide synthase (NOS) inhibitor with reported activity against both neuronal NOS (nNOS) and inducible NOS (iNOS) isoforms, classifying it as a small-molecule investigative agent with defined molecular targets [3].

Why Generic Substitution of 5-Bromomethyl-4,5-dihydro-oxazol-2-ylamine with Halogen or Non-Halogenated Analogs Is Scientifically Inadmissible


Generic substitution among 5-halomethyl-4,5-dihydro-oxazol-2-ylamine analogs is not permissible due to quantifiable differences in three critical domains: (1) distinct molecular target engagement profiles, specifically documented IC50 values against neuronal nitric oxide synthase (nNOS) versus inducible NOS (iNOS) that are unique to the bromomethyl substitution pattern [1]; (2) divergent chemical reactivity governed by halogen-dependent leaving-group ability in nucleophilic substitution reactions, which determines synthetic route feasibility and downstream product identity [2]; and (3) fundamental physicochemical property shifts, with molecular weights ranging from 134.56 g/mol (chloromethyl analog) to 226.02 g/mol (iodomethyl analog), directly impacting solubility, permeability, and formulation compatibility . Furthermore, the 2-amino-dihydrooxazole scaffold itself exists within a broader patent landscape of TAAR1 and BACE1 inhibitors where specific 5-position substitution patterns are non-interchangeable determinants of receptor affinity and therapeutic indication [3].

Quantitative Differentiation Evidence: 5-Bromomethyl-4,5-dihydro-oxazol-2-ylamine vs. Structural and Functional Analogs


Bromomethyl vs. Chloromethyl in Nucleophilic Substitution: Quantified Reactivity Advantage in Oxazole Scaffold Elaboration

The 5-bromomethyl substituent demonstrates substantially enhanced electrophilic reactivity relative to the 5-chloromethyl analog in nucleophilic substitution reactions. In a comparative study using 2-(halomethyl)-4,5-diphenyloxazoles as model scaffolds, the bromomethyl analogue was shown to offer a more reactive alternative to chloromethyl compounds and was successfully employed for C-alkylation of a stabilized malonate carbanion, enabling a concise synthesis of Oxaprozin—a transformation not efficiently achieved with the chloromethyl variant [1]. This reactivity differential is consistent with the established leaving-group hierarchy in SN2 reactions (Br > Cl), directly impacting synthetic route design, reaction time, yield optimization, and the scope of accessible downstream derivatives.

Organic synthesis Heterocyclic chemistry Scaffold elaboration

Isoform-Specific Nitric Oxide Synthase Inhibition: Quantified nNOS vs. iNOS IC50 Values for 5-Bromomethyl-4,5-dihydro-oxazol-2-ylamine

5-Bromomethyl-4,5-dihydro-oxazol-2-ylamine demonstrates quantifiable inhibitory activity against both neuronal nitric oxide synthase (nNOS) and inducible NOS (iNOS), with measured IC50 values of 400 nM for nNOS and 500 nM for iNOS in mouse enzyme assays [1]. This compound belongs to the class of 4,5-disubstituted-1,3-oxazolidin-2-imine derivatives identified as orally bioavailable NOS inhibitors [2]. Notably, no comparable NOS inhibition data have been reported for the 5-chloromethyl, 5-iodomethyl, or 5-hydroxymethyl analogs in the peer-reviewed literature, establishing the bromomethyl variant as the validated pharmacological tool compound for NOS-targeted studies. The dual nNOS/iNOS inhibition profile distinguishes this compound from NOS inhibitors with narrow isoform selectivity.

Nitric oxide synthase Enzymology Drug discovery

Molecular Weight Differentiation: 5-Bromomethyl vs. Chloromethyl and Iodomethyl Analogs as Determinants of Formulation and Permeability

The halogen substitution at the 5-methyl position produces quantifiable and therapeutically relevant differences in molecular weight across the analog series: the 5-chloromethyl derivative (C4H7ClN2O) has a molecular weight of 134.56 g/mol; the 5-bromomethyl target compound (C4H7BrN2O) has a molecular weight of 179.02 g/mol; and the 5-iodomethyl derivative (C4H7IN2O) has a molecular weight of 226.02 g/mol . This 44.46 g/mol increment from chloro to bromo (a 33% increase) crosses key thresholds in drug-likeness optimization, where molecular weight directly influences membrane permeability, aqueous solubility, and oral bioavailability. The bromomethyl variant occupies a middle position in this halogen series, balancing the superior leaving-group reactivity of bromide with a molecular weight that remains below the widely cited Lipinski Rule of 5 threshold of 500 Da, while the iodomethyl analog adds further mass that may compromise permeability.

Physicochemical properties Drug design ADME

Patent-Supported Scaffold Differentiation: TAAR1 and BACE1 Ligand Series Demonstrate Non-Interchangeability of 5-Position Oxazoline Substituents

Extensive patent literature establishes that 4,5-dihydro-oxazol-2-ylamine derivatives require specific substitution patterns at the oxazoline 5-position to achieve target receptor engagement. Hoffmann-La Roche patents (US-8673950-B2, US20090209529A1) covering dihydrooxazol-2-amine derivatives as TAAR1 ligands and BACE1 (β-secretase) inhibitors explicitly demonstrate that the identity of substituents at the oxazoline ring positions—particularly the 4- and 5-positions—determines receptor binding affinity, isoform selectivity, and ultimately therapeutic indication [1][2]. The structural motif represented by 5-Bromomethyl-4,5-dihydro-oxazol-2-ylamine constitutes a specific, non-fungible scaffold within this broader patent class. Substitution with alternative halogens or functional groups at the 5-position yields compounds with distinct patent coverage, different receptor affinity profiles, and divergent therapeutic applications (e.g., TAAR1-mediated psychiatric disorders vs. BACE1-mediated Alzheimer's pathology).

TAAR1 BACE1 Neurology Medicinal chemistry

NMR Spectroscopic Differentiation: Diagnostic Chemical Shift Signatures for Bromomethyl Oxazoline Regiochemistry Confirmation

The 5-bromomethyl-4,5-dihydro-oxazol-2-ylamine scaffold produces diagnostic ¹H NMR chemical shift patterns that enable definitive regiochemical confirmation and distinguish it from positional isomers or alternative substitution patterns. Specifically, protons adjacent to the oxazoline nitrogen (the 4-CH2 and 5-CH protons) typically resonate in the deshielded region of δ 4.5–5.5 ppm, a spectral signature that is characteristic of the dihydrooxazole ring system bearing the 2-amino substituent . This NMR fingerprint is essential for quality control during procurement verification and for confirming successful synthetic elaboration at the bromomethyl position, where nucleophilic substitution eliminates the bromine and shifts the 5-CH2 proton resonances in a predictable, quantifiable manner. Cross-referencing against structurally validated analogs enables identification of synthetic outliers and confirmation of regiochemical fidelity.

Analytical chemistry NMR spectroscopy Quality control

Validated Application Scenarios for 5-Bromomethyl-4,5-dihydro-oxazol-2-ylamine Based on Quantitative Evidence


Nitric Oxide Synthase Inhibitor Tool Compound for Neurological and Inflammatory Disease Research

5-Bromomethyl-4,5-dihydro-oxazol-2-ylamine serves as a validated small-molecule inhibitor of both neuronal nitric oxide synthase (nNOS, IC50 = 400 nM) and inducible NOS (iNOS, IC50 = 500 nM) in mouse enzyme assays . This dual inhibition profile makes it suitable as a pharmacological tool compound for investigating NOS-mediated signaling pathways in neurological disorders (where nNOS dysregulation is implicated) and inflammatory conditions (where iNOS is a key mediator). As a member of the 4,5-disubstituted-1,3-oxazolidin-2-imine class identified as orally bioavailable NOS inhibitors, the compound offers a defined chemical starting point for medicinal chemistry optimization of NOS-targeted therapeutics [5]. Unlike the chloro, iodo, or hydroxy analogs for which no NOS inhibition data exist, the bromomethyl derivative provides the only quantitatively characterized tool compound within the 5-halomethyl-oxazoline-2-amine series for NOS research applications.

Synthetic Intermediate for Elaboration via Nucleophilic Substitution at the Bromomethyl Electrophile

The bromomethyl group at the 5-position functions as a reactive electrophilic handle for nucleophilic substitution chemistry, enabling the synthesis of diverse 5-substituted oxazoline-2-amine derivatives. As demonstrated in comparative studies with 2-(halomethyl)oxazole scaffolds, the bromomethyl variant exhibits superior reactivity relative to chloromethyl analogs, enabling transformations such as C-alkylation of stabilized carbanions that are inaccessible or inefficient with the chloride counterpart . This reactivity advantage translates to broader synthetic utility, including the preparation of C-alkylated derivatives, N-alkylated amino derivatives, and thioether-linked conjugates. The 2-amino group remains available for orthogonal functionalization (acylation, sulfonylation, or urea formation), while the bromomethyl electrophile undergoes selective SN2 displacement by amines, thiols, alkoxides, and carbanion nucleophiles, establishing the compound as a versatile bifunctional building block for heterocyclic library synthesis.

TAAR1 and BACE1 Ligand Lead Optimization Scaffold in CNS Drug Discovery

The 4,5-dihydro-oxazol-2-ylamine core structure, with appropriate substitution at the 5-position, has been extensively patented as a privileged scaffold for targeting trace amine-associated receptor 1 (TAAR1) and β-secretase (BACE1) [5]. 5-Bromomethyl-4,5-dihydro-oxazol-2-ylamine represents a key intermediate for the synthesis of more elaborate TAAR1 and BACE1 ligands through functionalization at the bromomethyl position. The specific bromomethyl substitution pattern, as distinct from chloro, iodo, or hydroxy analogs, occupies a defined position in the structure-activity relationship landscape of these receptor families, offering a balance of synthetic accessibility (via SN2 displacement) and physicochemical properties (MW 179.02, LogP ≈ 0.1) that supports lead optimization programs in central nervous system indications including depression, anxiety disorders, ADHD, and Alzheimer's disease.

Quality Control Verification via Diagnostic ¹H NMR Spectroscopic Fingerprinting

For procurement and analytical chemistry applications, the compound's diagnostic ¹H NMR signature provides a reliable quality control benchmark. The protons on the oxazoline ring adjacent to the nitrogen (4-CH2 and 5-CH) exhibit characteristic deshielding and resonate at δ 4.5–5.5 ppm, a spectral pattern that confirms regiochemical integrity and distinguishes the authentic 2-amino-4,5-dihydrooxazole structure from positional isomers or degradation products . This analytical fingerprint is critical for incoming material verification, batch-to-batch consistency assessment, and monitoring of synthetic transformations where the bromomethyl group undergoes substitution. Material exhibiting proton resonances outside this diagnostic window should be flagged for rejection or further analytical investigation, ensuring that only structurally verified compound enters downstream research applications.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Bromomethyl-4,5-dihydro-oxazol-2-ylamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.